molecular formula C23H22N4O3 B2489611 5-benzyl-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923681-14-5

5-benzyl-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2489611
CAS RN: 923681-14-5
M. Wt: 402.454
InChI Key: GJBIPTZLHAIMGY-UHFFFAOYSA-N
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Description

The compound is a pyrazolopyridine derivative. Pyrazolopyridines are a class of compounds that contain a pyrazole ring fused to a pyridine ring. They are known for their wide range of biological activities and are often used in medicinal chemistry .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthetic Approaches : A study detailed the synthesis of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, demonstrating a route suitable for constructing a larger library of similar compounds. This synthetic route is highlighted for its potential in generating a variety of derivatives for further biological or chemical studies (Grošelj et al., 2015).

  • Structural Analysis and Tautomerism : Another research focused on the structural analysis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, revealing the preferred 2H-tautomers in solution and crystal structures. This study provides insights into the chemical behavior of pyrazolo[4,3-c]pyridine derivatives, which could inform their applications in material science or drug design (Quiroga et al., 1999).

Biological Activity and Applications

  • Antimicrobial Activity : Novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, which share a core resemblance with the queried compound, were synthesized and evaluated for their antibacterial and antifungal activities. These findings suggest potential applications of related compounds in developing new antimicrobial agents (Elgemeie et al., 2017).

  • Cytotoxic Activity : A study on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives indicates the potential of these compounds in cancer research. The compounds were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting a role in developing anticancer therapies (Hassan et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many pyrazolopyridines are known to interact with various enzymes and receptors in the body .

properties

IUPAC Name

5-benzyl-N-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-30-13-12-24-22(28)19-15-26(14-17-8-4-2-5-9-17)16-20-21(19)25-27(23(20)29)18-10-6-3-7-11-18/h2-11,15-16H,12-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBIPTZLHAIMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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